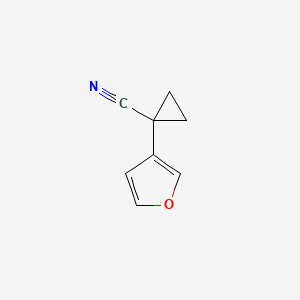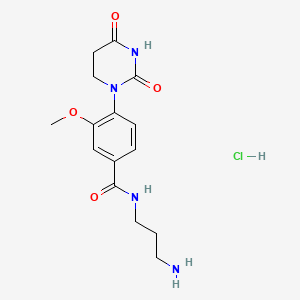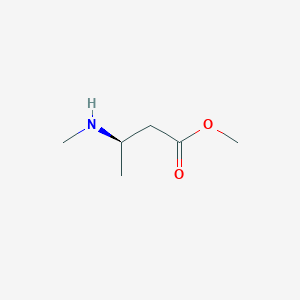
Methyl (R)-3-(methylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R)-3-(methylamino)butanoate is an organic compound with a specific stereochemistry, indicated by the (3R) configuration. This compound is a methyl ester derivative of 3-(methylamino)butanoic acid. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-(methylamino)butanoate typically involves the esterification of 3-(methylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of methyl (3R)-3-(methylamino)butanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction parameters and improving the overall sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3R)-3-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: The major product is 3-(methylamino)butanoic acid.
Reduction: The major product is 3-(methylamino)butanol.
Substitution: The products depend on the nucleophile used, but typically include substituted esters or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (3R)-3-(methylamino)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of methyl (3R)-3-(methylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(methylamino)butanoic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-aminobutanoate: Similar structure but lacks the methyl group on the amino nitrogen.
Ethyl (3R)-3-(methylamino)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (3S)-3-(methylamino)butanoate: Stereoisomer with the (3S) configuration.
Uniqueness
Methyl (3R)-3-(methylamino)butanoate is unique due to its specific (3R) stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and chemical properties compared to its stereoisomers and structurally similar compounds .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
methyl (3R)-3-(methylamino)butanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(7-2)4-6(8)9-3/h5,7H,4H2,1-3H3/t5-/m1/s1 |
InChI-Schlüssel |
HMEOAJAQJYMXBL-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](CC(=O)OC)NC |
Kanonische SMILES |
CC(CC(=O)OC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


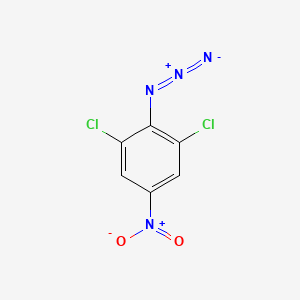
![3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)

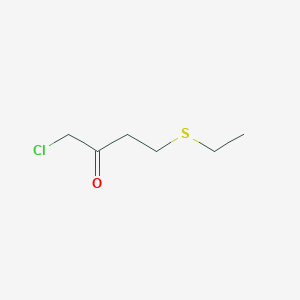
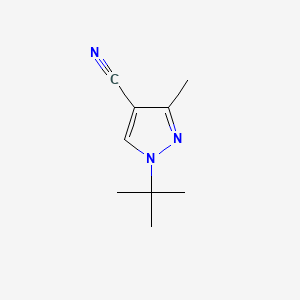
![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
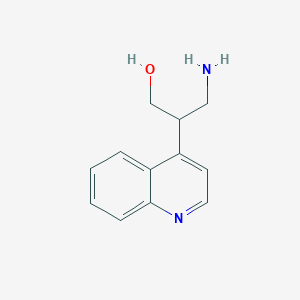
![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B13615096.png)
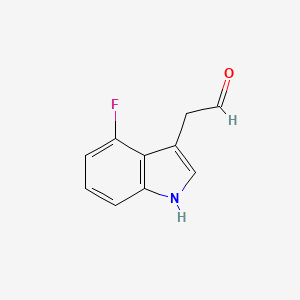
![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)

